molecular formula C5H6N2O3S B13155939 4-Sulfamoylpyridin-1-ium-1-olate CAS No. 75903-65-0

4-Sulfamoylpyridin-1-ium-1-olate

Cat. No.: B13155939
CAS No.: 75903-65-0
M. Wt: 174.18 g/mol
InChI Key: SCCNMNAIYCSKMU-UHFFFAOYSA-N
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Description

4-Sulfamoylpyridin-1-ium-1-olate is a chemical compound with the molecular formula C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a sulfamoyl group and an oxo group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 4-Sulfamoylpyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

4-Sulfamoylpyridin-1-ium-1-olate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Sulfamoylpyridin-1-ium-1-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Sulfamoylpyridin-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ring can interact with nucleophilic sites on proteins, affecting their function . These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

4-Sulfamoylpyridin-1-ium-1-olate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-oxidopyridin-1-ium-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-1-3-7(8)4-2-5/h1-4H,(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCNMNAIYCSKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1S(=O)(=O)N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-65-0
Record name 4-Pyridinesulfonamide, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75903-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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